molecular formula C17H18N4O4 B2684019 2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034420-08-9

2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2684019
CAS No.: 2034420-08-9
M. Wt: 342.355
InChI Key: VDPNXSLVZITONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, with CAS number 2034420-08-9, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

The molecular formula of the compound is C17H18N4O4C_{17}H_{18}N_{4}O_{4} with a molecular weight of 342.35 g/mol. The structure includes an ethoxyphenyl group and an isoxazole derivative linked through an oxadiazole moiety, which may contribute to its biological activities.

PropertyValue
CAS Number2034420-08-9
Molecular FormulaC₁₇H₁₈N₄O₄
Molecular Weight342.35 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the isoxazole ring have shown promising results in inhibiting bacterial growth, suggesting that the structural features of this compound may confer similar effects.

Case Study:
In a comparative study of various isoxazole derivatives, it was found that compounds with similar functional groups displayed Minimum Inhibitory Concentrations (MIC) ranging from 4.69 µM to 22.9 µM against Bacillus subtilis and from 5.64 µM to 77.38 µM against Staphylococcus aureus .

Anticancer Activity

Research has also pointed towards the anticancer potential of compounds containing oxadiazole and isoxazole moieties. These compounds have been shown to induce apoptosis in cancer cell lines by modulating various signaling pathways.

Research Findings:
A study evaluating the activity of oxadiazole derivatives against colon carcinoma HCT116 cells reported an IC50 value of 6.2 µM for specific derivatives . This suggests that the structural components present in this compound could similarly affect cancer cell viability.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis: The activation of apoptotic pathways in cancer cells may be triggered by oxidative stress or mitochondrial dysfunction mediated by the compound.
  • Interference with Cellular Signaling: The compound may modulate various signaling pathways that are crucial for cell survival and proliferation.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-3-23-13-6-4-12(5-7-13)9-15(22)18-10-16-19-17(21-25-16)14-8-11(2)24-20-14/h4-8H,3,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPNXSLVZITONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.